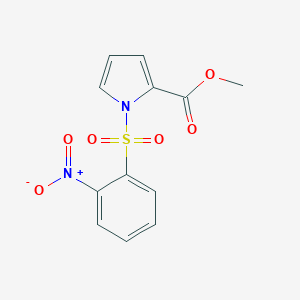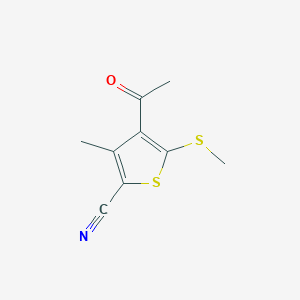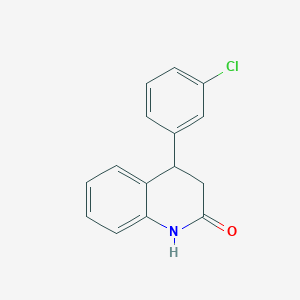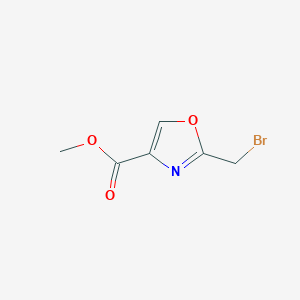
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as Nps-Py-Me, is a member of the pyrrole family of compounds and is commonly used as a reagent in organic synthesis. In
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester is not fully understood, but it is believed to act as an inhibitor of enzymes and receptors. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in various cellular processes. This compound has also been shown to bind to certain receptors, such as the adenosine A1 receptor, and act as an agonist or antagonist.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the study of its interactions with other enzymes and receptors, which could lead to the development of new therapies for various diseases. Additionally, the use of this compound in the development of new fluorescent dyes and peptidomimetics could have applications in imaging and drug delivery.
Métodos De Síntesis
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester can be synthesized through a multi-step process involving the reaction of pyrrole-2-carboxylic acid with 2-nitrobenzenesulfonyl chloride. The resulting product is then treated with methanol to yield this compound. This synthesis method has been extensively studied and optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester has been used in a variety of scientific research applications, including the study of enzyme inhibitors, receptor agonists, and ligands. It has also been used as a reagent in the synthesis of other compounds, such as pyrrole-based fluorescent dyes and peptidomimetics. In addition, this compound has been used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Propiedades
| 173908-10-6 | |
Fórmula molecular |
C12H10N2O6S |
Peso molecular |
310.28 g/mol |
Nombre IUPAC |
methyl 1-(2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O6S/c1-20-12(15)10-6-4-8-13(10)21(18,19)11-7-3-2-5-9(11)14(16)17/h2-8H,1H3 |
Clave InChI |
WCBRSPMAVVVPKN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
COC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
| 173908-10-6 | |
Sinónimos |
methyl 1-(2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)





![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)
